molecular formula C21H21NO3S B2672936 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide CAS No. 2097862-55-8

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide

Cat. No.: B2672936
CAS No.: 2097862-55-8
M. Wt: 367.46
InChI Key: WIYSQZGABMKQLH-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide is a synthetic chemical reagent offered for non-human research purposes. This compound is of significant interest in medicinal and organic chemistry due to its unique molecular architecture, which incorporates both a furan ring and a phenylsulfanyl (thioether) moiety linked through a hydroxyethylpropanamide chain. Compounds containing the furan ring are recognized as platform chemicals in drug discovery, with numerous furan-derived molecules serving as antibacterial, antiparasitic, and antiviral agents . Simultaneously, sulfur-containing functional groups , such as the sulfide in this molecule, are prevalent in a broad range of FDA-approved medications and are known to contribute to diverse biological activities . The integration of these pharmacophores suggests this compound has potential for investigation as a novel agent in antimicrobial research. Studies on structurally similar 3-(furan-2-yl)propanamide derivatives have demonstrated promising antimicrobial activity against pathogens such as the yeast-like fungi Candida albicans , as well as the bacteria Escherichia coli and Staphylococcus aureus . Furthermore, the sulfide bridge presents a key handle for further chemical exploration, as sulfides can serve as versatile precursors for the synthesis of more complex molecules, including sulfonyl derivatives . Researchers can utilize this compound as a building block in the development of new heterocyclic compounds or as a lead structure for targeting various diseases. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c23-19(16-8-10-17(11-9-16)20-7-4-13-25-20)15-22-21(24)12-14-26-18-5-2-1-3-6-18/h1-11,13,19,23H,12,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYSQZGABMKQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O2SC_{19}H_{20}N_2O_2S, with a molecular weight of approximately 344.44 g/mol. The compound features a furan ring, a phenyl group, and a sulfanyl moiety, which contribute to its biological activities.

Research indicates that compounds containing furan and sulfanyl groups often exhibit significant interactions with various biological targets, including enzymes and receptors. The structural components of this compound suggest potential inhibition of specific enzymes involved in disease pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar compounds. For instance, derivatives with furan moieties have demonstrated significant antibacterial and antifungal activity against various strains. A study reported that related compounds showed notable efficacy against both Gram-positive and Gram-negative bacteria, indicating that the furan ring may enhance membrane permeability or enzyme inhibition in microbial cells .

Antiviral Activity

Compounds structurally similar to this compound have been investigated for their antiviral properties. For example, derivatives were identified as inhibitors of SARS-CoV-2 main protease (Mpro), with some exhibiting IC50 values in the low micromolar range. These findings suggest that the compound could potentially serve as a lead for developing antiviral agents against coronaviruses .

Cytotoxicity

In vitro studies assessing cytotoxicity have shown that certain derivatives exhibit low cytotoxic effects at concentrations exceeding 100 μM in various cell lines, including Vero and MDCK cells. This indicates a favorable safety profile for further development .

Study 1: Antimicrobial Evaluation

A study focused on the synthesis of thieno[2,3-d]pyrimidine derivatives found that compounds with furan substitutions exhibited significant antimicrobial activity against multiple strains. The results highlighted the potential utility of furan-containing compounds in developing new antimicrobial therapies .

Study 2: Antiviral Screening

Another investigation screened a library of compounds for inhibitors of SARS-CoV-2 Mpro. Several furan derivatives showed promising activity, with structure-activity relationship (SAR) studies revealing critical interactions between the furan moiety and the enzyme's active site .

Data Table: Summary of Biological Activities

Activity Compound IC50 (µM) Remarks
AntimicrobialFuran derivativesVariesSignificant activity against bacteria
AntiviralSARS-CoV-2 Mpro inhibitors1.57 - 10.76Effective against viral replication
CytotoxicityVarious cell lines (Vero, MDCK)>100Low cytotoxicity observed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituent variations:

Compound Name/ID Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 4-(furan-2-yl)phenyl, hydroxyethyl, phenylsulfanyl ~378.42 Moderate polarity, potential antioxidant
BG14270 () Furan-2-yl, thiophen-3-yl, methanesulfonyl 419.51 Higher lipophilicity; sulfonyl group enhances acidity and stability
Bicalutamide Related Substance A () Cyano, trifluoromethyl, phenylsulfonyl - Hydrophobic; electron-withdrawing groups for receptor binding
N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide () 4-chlorophenyl, cyclohexyl - Chlorophenyl enhances metabolic stability; hydroxamic acid for metal chelation
Compound 29 () 4-Fluorophenyl, dibenzothiadiazocin - Fluorine improves bioavailability; complex heterocycle for target specificity

Key Differences and Implications

  • Phenylsulfanyl vs. Sulfonyl Groups: The target compound’s phenylsulfanyl (C-S-C) group is less oxidized than sulfonyl (C-SO₂-C) groups seen in Bicalutamide analogs ().
  • Furan vs. Thiophene/Chlorophenyl : The furan ring (oxygen heterocycle) in the target compound contrasts with thiophene (sulfur heterocycle, ) and chlorophenyl () substituents. Furan may offer weaker π-π stacking but improved hydrogen-bonding capacity compared to thiophene, while chlorophenyl enhances electronegativity and binding to hydrophobic pockets .
  • Hydroxyethyl vs. Hydroxamic Acid : Unlike hydroxamic acids (), which are potent metal chelators, the hydroxyethyl group in the target compound likely contributes to solubility without strong chelation activity, suggesting divergent biological targets .

Pharmacological and Physicochemical Properties

  • Antioxidant Potential: The phenylsulfanyl group’s sulfur atom may act as a radical scavenger, similar to compounds tested in DPPH assays (). However, its efficacy compared to phenolic antioxidants (e.g., BHA) remains unverified .
  • Solubility : The hydroxyethyl group likely improves aqueous solubility relative to purely hydrophobic analogs like Bicalutamide derivatives (). In contrast, methanesulfonyl () or fluorophenyl () groups may enhance solubility via polarity or dipole interactions .
  • Synthetic Complexity : The target compound’s synthesis appears less complex than multi-heterocyclic derivatives (e.g., ), which require lead-mediated reductions or multi-step heterocycle formations .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves multi-step reactions:

Functionalization of the furan-phenyl backbone : Introduce the hydroxyethyl group via Grignard reagents (e.g., CH₃MgBr) or epoxide ring-opening under acidic conditions .

Phenylsulfanyl group incorporation : Use nucleophilic substitution with thiophenol (C₆H₅SH) in the presence of a base (e.g., K₂CO₃) .

Amidation : React the intermediate with 3-(phenylsulfanyl)propanoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .

  • Optimization :

  • Temperature control : Lower temperatures (0–5°C) during amidation reduce side reactions.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) improves yield (reported up to 76% in analogous compounds) .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H NMR : Identify hydroxyethyl protons (δ 4.8–5.2 ppm, broad singlet) and furan ring protons (δ 6.3–7.1 ppm) .
  • 13C NMR : Confirm amide carbonyl (δ 170–175 ppm) and sulfanyl-linked carbons (δ 35–40 ppm) .
    • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 435–440) and purity (>95% via C18 column, retention time ~16–26 min) .
    • HPLC : Monitor reaction progress with UV detection (λ = 254 nm) .

Q. What are the key functional groups influencing this compound’s chemical reactivity?

  • Hydroxyethyl group : Susceptible to oxidation (e.g., with KMnO₄ → ketone) or dehydration (acidic conditions → alkene) .
  • Phenylsulfanyl group : Participates in nucleophilic substitutions (e.g., alkylation) or oxidation to sulfoxides (H₂O₂) .
  • Amide bond : Hydrolyzes under strong acidic/basic conditions (e.g., HCl/NaOH reflux) to carboxylic acid and amine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) across studies?

  • Comparative assays :

  • Use standardized cell lines (e.g., HeLa, U2OS) under identical conditions (e.g., DMEM media, 37°C/5% CO₂) .
  • Validate purity (>99% via HPLC) to exclude batch-dependent impurities .
    • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replace furan with thiophene) to isolate bioactive moieties .
    • Mechanistic studies :
  • Enzyme inhibition assays : Test COX-2 or A2A receptor binding (IC₅₀ values) to clarify anti-inflammatory pathways .
  • Metabolic profiling : Use LC-MS to identify active metabolites in liver microsomes .

Q. What computational methods predict interactions between this compound and biological targets (e.g., adenosine A2A receptor)?

  • Molecular docking :

  • Glide XP scoring : Evaluate hydrophobic enclosure and hydrogen-bonding motifs (e.g., amide-NH with receptor Asp⁵²⁶) .
  • MD simulations : Simulate ligand-receptor stability (10 ns trajectories, AMBER force field) to assess binding energy (ΔG < −8 kcal/mol) .
    • QSAR models : Correlate electronic descriptors (e.g., logP, polar surface area) with activity data from analogs .

Q. How does stereochemistry at the hydroxyethyl moiety affect bioactivity and metabolic stability?

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column, hexane/IPA) .
  • In vitro assays : Compare IC₅₀ of (R)- and (S)-enantiomers in cytotoxicity models (e.g., Jurkat cells) .
  • Metabolic stability : Incubate with CYP450 isoforms (e.g., CYP3A4) to measure half-life differences (LC-MS monitoring) .

Q. What strategies improve solubility without compromising bioactivity?

  • Prodrug design : Introduce phosphate esters at the hydroxyethyl group (hydrolyzes in vivo) .
  • Salt formation : Prepare hydrochloride salts (ethanol/HCl(g), recrystallization) .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the sulfanyl group (click chemistry) .

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